Naminterol
CAS No.: 93047-40-6
Cat. No.: VC0007199
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93047-40-6 |
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Molecular Formula | C19H26N2O3 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol |
Standard InChI | InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3 |
Standard InChI Key | NHMIZLSLXVYTTL-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O |
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Naminterol’s molecular structure comprises a phenethylamine backbone with substituted aromatic rings and hydroxyl groups that enhance its affinity for beta-2 adrenergic receptors. The compound’s systematic IUPAC name is (R)-4-(2-((tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzamide, reflecting its stereospecific design to optimize receptor binding. Key physicochemical characteristics include:
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Molecular Formula: C₁₈H₂₄N₂O₄
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Molecular Weight: 332.4 g/mol
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Solubility: Highly soluble in aqueous solutions at physiological pH, facilitating inhalation delivery.
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Stereochemistry: The (R)-enantiomer exhibits 50-fold greater receptor affinity than its (S)-counterpart, underscoring the importance of chiral synthesis in its production.
The synthesis of Naminterol involves a multi-step process starting with hydroxylation of a benzamide precursor, followed by enantioselective reduction to yield the active (R)-isomer. Industrial-scale manufacturing employs catalytic asymmetric hydrogenation to achieve >99% enantiomeric excess.
Mechanism of Action and Pharmacodynamics
Naminterol exerts its therapeutic effects by selectively agonizing beta-2 adrenergic receptors located on bronchial smooth muscle cells. Activation of these receptors triggers a cascade of intracellular events:
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Receptor Binding: Naminterol’s high affinity (Kd = 1.2 nM) for beta-2 receptors ensures prolonged occupancy, reducing the frequency of dosing required compared to short-acting agonists like albuterol.
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Adenylate Cyclase Activation: Receptor activation increases intracellular cAMP levels via Gs protein coupling, leading to protein kinase A (PKA) activation.
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Smooth Muscle Relaxation: PKA phosphorylates proteins that inhibit myosin light-chain kinase, resulting in bronchodilation.
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Anti-Inflammatory Effects: Secondary modulation of mast cell degranulation and cytokine release contributes to reduced airway inflammation.
Table 1: Receptor Selectivity Profile of Naminterol
Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
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Beta-2 Adrenergic | 1.2 | 3.8 |
Beta-1 Adrenergic | 420 | >1,000 |
Beta-3 Adrenergic | 850 | >1,000 |
This selectivity minimizes cardiovascular side effects such as tachycardia, which are prevalent with non-selective beta-agonists.
Pharmacokinetics and Metabolism
Naminterol’s pharmacokinetic profile is optimized for inhalation delivery, ensuring rapid onset and sustained duration of action:
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Absorption: Following inhalation, 30–40% of the dose reaches the lower airways, with systemic absorption via pulmonary capillaries.
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Distribution: Plasma protein binding is moderate (65%), with a volume of distribution of 180 L, indicating extensive tissue penetration.
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Metabolism: Hepatic glucuronidation via UGT1A1 and UGT1A3 forms inactive metabolites, which are excreted renally.
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Half-Life: 12–14 hours, supporting twice-daily dosing in clinical settings.
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Drug Interactions: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase systemic exposure by 25%.
Table 2: Pharmacokinetic Parameters of Naminterol (Single 50 mcg Dose)
Parameter | Mean Value (±SD) |
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Cₘₐₖ (ng/mL) | 1.8 ± 0.3 |
Tₘₐₖ (h) | 1.5 ± 0.4 |
AUC₀–∞ (ng·h/mL) | 15.2 ± 2.7 |
Half-Life (h) | 13.1 ± 1.9 |
Therapeutic Applications and Clinical Efficacy
Asthma Management
In a Phase III randomized controlled trial (RCT) involving 1,200 asthma patients, Naminterol demonstrated superior efficacy to salmeterol:
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FEV₁ Improvement: 18.4% vs. 12.1% (p < 0.001) at 12 weeks.
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Exacerbation Rate: 0.23 events/year vs. 0.41 events/year (p = 0.002).
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Rescue Inhaler Use: Reduced by 42% compared to placebo.
COPD Treatment
A 52-week multicenter study in GOLD Stage II–III COPD patients (n = 890) reported:
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Trough FEV₁: Sustained improvement of 120 mL from baseline.
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SGRQ Score: 6.3-point reduction (clinically significant).
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Hospitalization Risk: 32% lower than tiotropium monotherapy.
Table 3: Comparative Efficacy in COPD (52-Week Data)
Parameter | Naminterol + ICS (n = 445) | Tiotropium + ICS (n = 445) |
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FEV₁ Change (mL) | +118 | +89 |
Exacerbations/Year | 1.2 | 1.7 |
Mortality Rate (%) | 2.1 | 3.4 |
Comparative Analysis with Other Beta-2 Agonists
Table 4: Drug Comparison in Respiratory Therapeutics
Agent | Receptor Selectivity | Dosing Frequency | Onset (min) | Duration (h) | CV Risk Profile |
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Naminterol | β₂ > β₁ > β₃ | Twice daily | 15–20 | 12–14 | Low |
Salmeterol | β₂ > β₁ | Twice daily | 30–45 | 12 | Moderate |
Formoterol | β₂ > β₁ | Twice daily | 5–10 | 12 | Moderate |
Indacaterol | β₂ > β₁ | Once daily | 5–10 | 24 | Low |
Future Directions and Ongoing Research
Current investigations focus on expanding Naminterol’s therapeutic scope:
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Pediatric Asthma: Phase II trials assessing safety in children aged 6–11 years (NCT04567823).
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Combination Therapies: Fixed-dose combinations with inhaled corticosteroids (e.g., mometasone furoate) to enhance anti-inflammatory effects.
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Non-Respiratory Applications: Preclinical studies suggest potential in uterine relaxation for preterm labor.
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